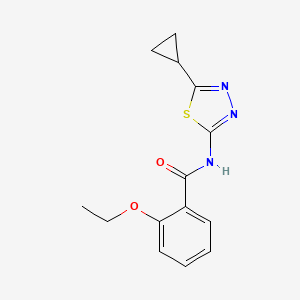![molecular formula C22H22N6 B12134902 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134902.png)
3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique structure combining benzimidazole, pyrroloquinoxaline, and an alkyl chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to mediate intramolecular rearrangements. This process can yield a diverse collection of related compounds, including 3-(indol-2-yl)quinoxalin-2-ones and 4-(benzimidazol-2-yl)-3-methylcinnolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, ensuring high yields, and maintaining purity through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated analogs.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism by which 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 3-(Indol-2-yl)quinoxalin-2-ones
- 4-(Benzimidazol-2-yl)-3-methylcinnolines
- 2,6-bis(benzimidazol-2-yl)pyridine derivatives
Uniqueness
What sets 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine apart from these similar compounds is its unique combination of structural motifs, which may confer distinct chemical and biological properties.
属性
分子式 |
C22H22N6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H22N6/c1-13(2)11-12-28-20(23)18(21-25-15-8-4-5-9-16(15)26-21)19-22(28)27-17-10-6-3-7-14(17)24-19/h3-10,13H,11-12,23H2,1-2H3,(H,25,26) |
InChI 键 |
YBYOGGDADQTZOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12134824.png)
methanone](/img/structure/B12134827.png)
![(5Z)-3-butyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134841.png)
![4-[(2,6-Difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134847.png)
![4-[(3-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134851.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134857.png)
![(5Z)-2-[(3-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12134859.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134866.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyr imidin-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B12134869.png)
![4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12134878.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(2-pyridylamino)-3-thienylmethyl]pyran-4-one](/img/structure/B12134882.png)

![4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo pentane]](/img/structure/B12134889.png)
![9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12134894.png)
